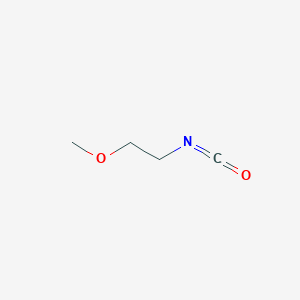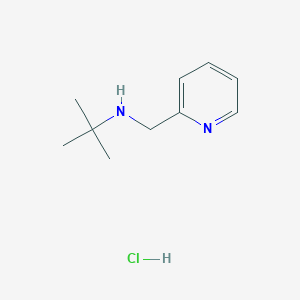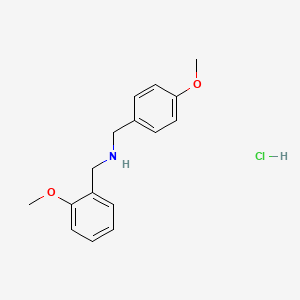
1-Isocyanato-2-methoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-methoxyethane is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. Isocyanates can react with various compounds containing active hydrogen atoms, such as alcohols, to form urethanes.
Synthesis Analysis
The synthesis of isocyanato urethane methacrylates, which are closely related to 1-Isocyanato-2-methoxyethane, involves the reaction of diisocyanates with hydroxyethyl methacrylate . This process allows for the creation of compounds that can be polymerized to form materials with potential applications in adhesion, particularly in dental contexts.
Molecular Structure Analysis
The molecular structure of isocyanates like 1-Isocyanato-2-methoxyethane is characterized by the presence of an isocyanate group (-N=C=O) attached to an organic moiety. In the case of 1-Isocyanato-2-methoxyethane, this moiety includes a methoxyethane group, which may influence the reactivity and stability of the molecule.
Chemical Reactions Analysis
Isocyanates are known to react with alcohols to form carbamates . In the case of 1-Isocyanato-2-methoxyethane, such reactions would likely proceed with the formation of a carbamate linkage. Additionally, isocyanates can undergo reactions with amines to form ureas and with water to form amines and carbon dioxide. The reactivity of isocyanates also extends to reactions with methoxymethyl melamine, leading to the formation of cross-linked coatings .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. For instance, the presence of ether bonds in the backbone of a related diisocyanate, 1,2-bis(isocyanate)ethoxyethane, results in the production of highly softened polyurethane elastomers due to the flexibility of the ether bonds and weaker phase separation . This suggests that the methoxy group in 1-Isocyanato-2-methoxyethane could similarly affect the physical properties of the resulting polymers, potentially leading to materials with unique characteristics such as increased flexibility or altered thermal properties.
Applications De Recherche Scientifique
Safety And Hazards
Propriétés
IUPAC Name |
1-isocyanato-2-methoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMHNKJWTRJTRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559928 |
Source


|
| Record name | 1-Isocyanato-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-2-methoxyethane | |
CAS RN |
42170-95-6 |
Source


|
| Record name | 1-Isocyanato-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)


![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)


amine hydrochloride](/img/structure/B1285185.png)


![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)


